molecular formula C24H17NO3 B560356 3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one CAS No. 1402830-75-4

3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one

Cat. No.: B560356
CAS No.: 1402830-75-4
M. Wt: 367.404
InChI Key: QUJIMYXGRCETPJ-NTCAYCPXSA-N
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Description

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It’s hypothesized that the compound may interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .

Cellular Effects

It’s speculated that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s hypothesized that the compound may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It’s speculated that the compound’s effects may change over time, potentially involving aspects of stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It’s speculated that the compound’s effects may vary with dosage, potentially involving threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It’s hypothesized that the compound may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It’s speculated that the compound may interact with transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It’s hypothesized that the compound may be directed to specific compartments or organelles, potentially involving targeting signals or post-translational modifications .

Preparation Methods

3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one can be synthesized through various methods, including the use of PEGylated rosin esters as a natural polymer for drug delivery applications. This method involves the creation of stable aqueous amphiphilic submicron-sized PEG400-rosin ester-ceranib-2 particles through solvent evaporation mediated by sonication . Another approach involves the production of solid lipid nanoformulations (ceranib-2-SLN) using the hot homogenization technique .

Comparison with Similar Compounds

3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one is often compared with other ceramidase inhibitors such as Ceranib-1 and SKI-II. While both Ceranib-1 and this compound inhibit ceramidase activity, this compound is more potent and induces a greater accumulation of ceramide species . SKI-II, on the other hand, inhibits sphingosine kinases 1 and 2 (SphK1/2) and has been shown to reduce measles virus replication in human primary peripheral blood lymphocytes . These comparisons highlight the unique potency and therapeutic potential of this compound in cancer research.

Properties

IUPAC Name

3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO3/c26-18-13-10-16(11-14-18)12-15-21(27)23-22(17-6-2-1-3-7-17)19-8-4-5-9-20(19)25-24(23)28/h1-15,26H,(H,25,28)/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJIMYXGRCETPJ-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)C(=O)C=CC4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)C(=O)/C=C/C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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